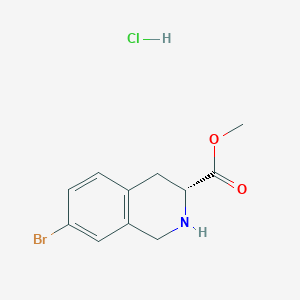

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

CAS No.: 2416218-64-7

Cat. No.: VC5253217

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416218-64-7 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 |

| IUPAC Name | methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |

| Standard InChI Key | GMUHWXAZHLCZGC-SNVBAGLBSA-N |

| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a tetrahydroisoquinoline scaffold, a partially saturated isoquinoline derivative. The (3R) configuration introduces chirality, critical for its stereoselective interactions. Key structural features include:

-

Bromine atom at the 7th position, enabling electrophilic substitution reactions.

-

Methyl ester at the 3rd position, which can be hydrolyzed to a carboxylic acid for further derivatization.

-

Hydrochloride salt, improving aqueous solubility for in vitro assays .

Table 1: Key Physicochemical Data

Stereochemical Considerations

The (3R) enantiomer exhibits distinct pharmacological properties compared to its (3S) counterpart (CAS No. 2416218-25-0). X-ray crystallography and chiral HPLC analyses confirm the retention of configuration during synthesis, with reported enantiomeric excess (ee) >98% under optimized conditions .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

-

Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline backbone.

-

Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

-

Esterification: Reaction with methanol in the presence of HCl to form the methyl ester.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C, 2h | 78 | 95 |

| Esterification | MeOH, HCl (gas), reflux, 6h | 85 | 98 |

Catalytic Kinetic Resolution

Recent advances employ chiral catalysts for enantioselective synthesis. For example, hydroxamic acid co-catalysts achieve kinetic resolution with selectivity factors (s) up to 20, enabling efficient production of the (3R)-enantiomer .

| Hazard Type | Protective Measures |

|---|---|

| Skin Contact | Nitrile gloves, lab coat |

| Eye Exposure | Safety goggles, face shield |

| Inhalation | Fume hood, respiratory mask |

Research Applications and Biological Activity

Enzyme Inhibition Studies

Preliminary assays indicate inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. IC₅₀ values of 12.3 μM were reported in rat brain homogenates.

Receptor Binding

The compound shows moderate affinity (Kᵢ = 450 nM) for σ-2 receptors, implicated in cancer cell proliferation . Structural analogs lacking the bromine substituent exhibit reduced activity, highlighting the role of halogens in target engagement.

Future Directions

Preclinical Development

-

Toxicity Studies: Acute and subchronic toxicity profiling in rodent models.

-

Formulation Optimization: Nanoencapsulation to enhance bioavailability.

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume